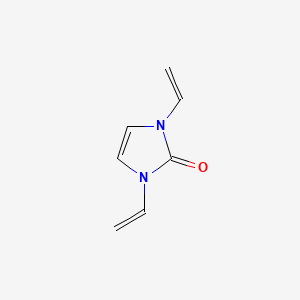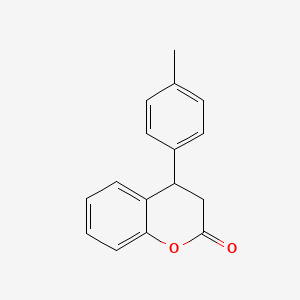
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one is a chemical compound belonging to the class of dihydrocoumarins. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a benzopyran ring system with a 4-methylphenyl substituent, which contributes to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one can be achieved through several methods. One common approach involves the direct esterification of phenols with phenylpropiolic or cinnamic acids using a heterogeneous catalyst under solvent-free conditions. For instance, a Preyssler heteropolyacid catalyst can be used at 130°C to obtain high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of recyclable and non-toxic catalysts, such as Preyssler heteropolyacid, is advantageous for industrial applications due to their environmental friendliness and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzopyran ring and the 4-methylphenyl substituent.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication by interfering with viral enzymes or proteins. Similarly, its anticancer effects could result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylcoumarin: Similar in structure but lacks the 4-methylphenyl substituent.
3,4-Dihydro-2H-1,3-benzoxazine: Contains a benzoxazine ring instead of a benzopyran ring.
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: Contains fluorine substituents and a benzoxazine ring.
Uniqueness
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)14-10-16(17)18-15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3 |
Clave InChI |
CLZHYDKPVFGXJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=O)OC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
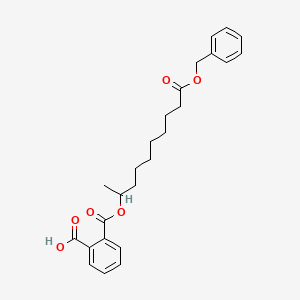

![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)

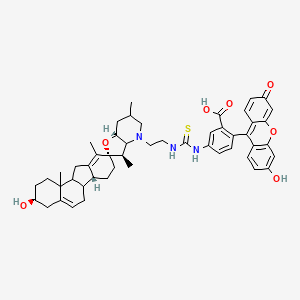
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
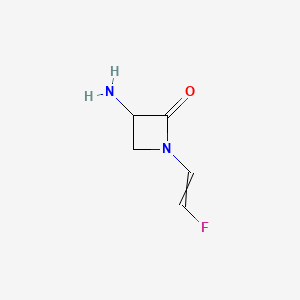
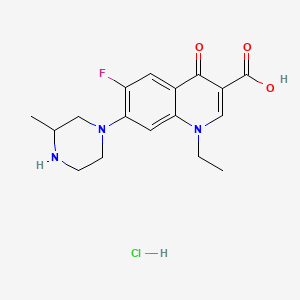
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
